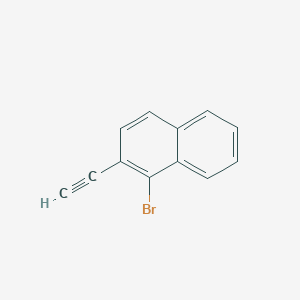

1-Bromo-2-ethynylnaphthalene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Organic Synthesis and Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. numberanalytics.comfiveable.me Their unique electronic and structural properties, stemming from extended π-electron systems, make them fundamental building blocks in both organic synthesis and materials science. fiveable.me In organic synthesis, PAHs serve as versatile scaffolds for the construction of complex molecular architectures. fiveable.mersc.org Their inherent stability, a consequence of electron delocalization across the fused rings, coupled with their specific reactivity at various positions, allows for a broad range of chemical transformations. numberanalytics.com

In the realm of materials science, the applications of PAHs are diverse and impactful. Their distinct electronic properties are harnessed in the development of organic electronics, where they function as semiconductors in organic field-effect transistors (OFETs), emissive materials in organic light-emitting diodes (OLEDs), and components in organic photovoltaic cells for solar energy conversion. fiveable.mersc.org The ability to modify the PAH core through chemical synthesis allows for the tuning of their optical and electronic properties, leading to materials with tailored performance characteristics. rsc.org Furthermore, the study of PAHs contributes to our understanding of structure-property relationships in organic molecules, providing valuable insights for the design of new functional materials. fiveable.me

Strategic Importance of Halogen and Alkyne Functionalities for Molecular Complexity

The strategic incorporation of halogen atoms and alkyne groups into organic molecules is a powerful approach for increasing molecular complexity and accessing a diverse range of chemical structures and functionalities. Halogens, due to their high electrophilicity and ability to act as good leaving groups, play a crucial role in the activation and derivatization of organic compounds. mdpi.com The introduction of a halogen atom, such as bromine, into a molecule provides a reactive handle for a multitude of subsequent transformations, including cross-coupling reactions, substitutions, and eliminations. mdpi.com This versatility allows for the construction of intricate molecular frameworks from simpler precursors.

Alkynes, characterized by the presence of a carbon-carbon triple bond, are another class of functional groups with immense synthetic utility. beilstein-journals.org The high electron density and linear geometry of the alkyne moiety make it a versatile building block for the synthesis of a wide variety of organic compounds. beilstein-journals.orgbeilstein-journals.org Terminal alkynes, in particular, can be readily activated by metal catalysts to participate in a range of reactions, including coupling reactions, cycloadditions, and hydrations. beilstein-journals.org The combination of a halogen and an alkyne group within the same molecule, as seen in 1-Bromo-2-ethynylnaphthalene, creates a bifunctional scaffold with orthogonal reactivity, enabling selective and sequential chemical modifications at two distinct sites. This dual functionality is of paramount importance for the efficient synthesis of complex target molecules.

Overview of Academic Research Trajectories for this compound Analogues

Academic research into analogues of this compound has followed several key trajectories, primarily driven by their utility as versatile synthetic intermediates. A significant area of investigation involves the use of these analogues in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize more complex ethynylated naphthalene (B1677914) derivatives. researchgate.net These reactions leverage the reactivity of the bromo group for the formation of new carbon-carbon bonds.

Another prominent research direction focuses on the synthesis of sterically congested and structurally unique polycyclic aromatic systems. For instance, analogues like 1-ethynyl-2-(methoxymethyl)benzene have been employed in cascade reactions to construct complex benzo[b]fluorene systems, which can be considered as substituted 1,1'-binaphthyls. beilstein-journals.org This highlights the role of these building blocks in creating molecules with defined three-dimensional structures.

Furthermore, research has explored the synthesis and properties of boraphenalenes, where the bromo- and ethynyl-functionalized naphthalene precursors undergo reaction with boron trihalides. nih.gov These studies delve into the electronic and structural properties of novel boron-containing polycyclic aromatic hydrocarbons. The development of efficient synthetic routes to diarylnaphthalenes, often involving the coupling of a naphthalene and a phenyl ring, also represents a significant research effort where analogues of this compound could serve as key starting materials. caltech.edu

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C12H7Br |

| Molecular Weight | 231.088 g/mol |

| Boiling Point | 327.2 ± 25.0 °C at 760 mmHg |

| Flash Point | 153.2 ± 17.6 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 4.40 |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |

| Index of Refraction | 1.688 |

This data is compiled from chemical property databases. chemsrc.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various methods, with the Corey-Fuchs reaction being a notable pathway. This method typically involves the conversion of an aldehyde to a dibromoalkene, which is then treated with a strong base to generate the terminal alkyne. smolecule.com An alternative and selective method for the synthesis of related arylalkynes involves the electrochemical reduction of a 2-(2,2-dibromovinyl)naphthalene precursor. beilstein-journals.orgbeilstein-journals.org This electrochemical approach allows for the selective formation of either the terminal alkyne or the corresponding bromoalkyne by carefully controlling the reaction conditions, such as the applied potential and the supporting electrolyte. beilstein-journals.orgbeilstein-journals.org For instance, the use of tetraethylammonium (B1195904) tetrafluoroborate (B81430) as the supporting electrolyte can favor the formation of the terminal alkyne, while sodium perchlorate (B79767) can lead to the bromoalkyne. beilstein-journals.org

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups. The bromine atom at the 1-position can undergo nucleophilic substitution reactions. The ethynyl (B1212043) group at the 2-position is susceptible to a variety of transformations, including oxidation to form carboxylic acids and reduction to yield the corresponding alkene or alkane under hydrogenation conditions. The presence of both a bromo and an ethynyl group on the naphthalene scaffold makes this compound a valuable intermediate for the synthesis of more complex and highly functionalized naphthalene derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7Br |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromo-2-ethynylnaphthalene |

InChI |

InChI=1S/C12H7Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h1,3-8H |

InChI Key |

PKTDQXQMGBUHFO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 2 Ethynylnaphthalene and Derivatives

Regioselective Bromination and Ethynylation Strategies

Chemical synthesis of 1-bromo-2-ethynylnaphthalene primarily involves a two-step process: the regioselective bromination of a naphthalene (B1677914) precursor followed by the introduction of an ethynyl (B1212043) group.

Electrophilic Bromination of Naphthalene Precursors

The introduction of a bromine atom at the C-1 position of a 2-substituted naphthalene ring is a critical step. The choice of precursor and brominating agent is crucial for achieving high regioselectivity.

One effective precursor is 2-naphthol (B1666908) (β-naphthol). Electrophilic attack on 2-naphthol characteristically occurs at the 1-position. wikipedia.org A practical and mild method for the bromination of 2-naphthol involves using a system of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum bromide (AlBr₃). rsc.orgrsc.org This in situ generated reagent, PhIOAcBr, allows for the efficient bromination of 2-naphthol to yield 1-bromo-2-naphthol (B146047). rsc.orgresearchgate.net This reaction can be performed on a gram-scale with excellent yields. rsc.orgrsc.org For instance, the bromination of 2-naphthol using PIDA and AlBr₃ in acetonitrile (B52724) at room temperature can produce 1-bromo-2-naphthol in up to 93% yield. rsc.org

Another common precursor is 2-aminonaphthalene (2-naphthylamine). prepchem.comresearchgate.net Direct bromination of N-Boc-2-naphthylamine with N-bromosuccinimide (NBS) in acetonitrile at 0°C provides N-Boc-1-bromo-2-naphthalenamine in quantitative yield. chemicalbook.com The N-Boc protecting group can then be removed to yield 1-bromo-2-naphthalenamine, which can be further functionalized.

The regioselectivity of naphthalene bromination can be influenced by the reaction conditions and the catalysts used. For example, the dibromination of naphthalene can yield different isomers depending on the catalyst. While some catalysts favor the formation of 1,4-dibromonaphthalene, others can lead to a predominance of the 1,5-isomer. mdpi.com The use of solid catalysts like montmorillonite (B579905) clay has been explored to control the regioselectivity of naphthalene polybromination. arkat-usa.orgresearchgate.net

Sonogashira Cross-Coupling for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction is central to introducing the ethynyl group onto the 1-bromo-2-substituted naphthalene core. The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

A typical procedure involves the coupling of a 1-bromo-2-halonaphthalene derivative with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group is a common protecting group for terminal alkynes and can be removed in situ or in a subsequent step. The reactivity of the halogen in the Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. For instance, 1-bromo-2-iodonaphthalene (B1605566) can be selectively coupled at the iodine position.

The synthesis of 2-ethynylnaphthalen-1-amine derivatives has been achieved through the Pd-catalyzed cross-coupling of 2-ethynylnaphthalene-1-amine with aryl halides. chim.it Similarly, N-aryl-1-(alkynyl)naphthalen-2-amines can be synthesized via a three-step sequence involving N-arylation, ortho-iodination, and finally, a Sonogashira coupling. chim.it

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the Sonogashira coupling is crucial for maximizing yield and selectivity. numberanalytics.com Key parameters include the choice of catalyst, ligand, copper source, base, solvent, and temperature. numberanalytics.comnih.govlucp.net

Catalyst System : While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic catalysts, modern approaches utilize more efficient and stable palladium complexes, sometimes anchored on solid supports for easier recovery. nih.govlibretexts.org The use of bulky, electron-rich ligands can enhance catalytic efficiency. libretexts.org Copper(I) salts, like CuI, are typically used as co-catalysts, although copper-free Sonogashira protocols have also been developed. numberanalytics.comorganic-chemistry.org

Solvent : The choice of solvent significantly impacts the reaction rate and outcome. lucp.net Polar aprotic solvents like dimethylformamide (DMF) are common as they can dissolve many reactants and stabilize intermediates. lucp.net Non-polar solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) may be preferred in certain cases to minimize side reactions. numberanalytics.comlucp.net

Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. wikipedia.orgnih.gov

Temperature : Reaction temperatures can range from room temperature to higher temperatures, depending on the reactivity of the substrates. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to catalyst deactivation or increased side product formation. numberanalytics.com

A study on the synthesis of a halogenated TMS-protected ethynyl aniline (B41778) demonstrated the importance of optimizing the catalyst system and solvent for a successful Sonogashira reaction.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Pd(PPh₃)₄ / CuI | Standard, effective for many aryl halides. | wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃) | Commonly used, but bulky, electron-rich ligands can improve efficiency. | libretexts.org |

| Solvent | DMF, Toluene, THF | Choice depends on substrate solubility and desired reactivity. | lucp.net |

| Base | Triethylamine (Et₃N) | Common and effective amine base. | nih.gov |

| Temperature | Room Temp. to 90°C | Optimized to balance reaction rate and selectivity. | numberanalytics.comnih.gov |

Electrochemical Synthetic Approaches

Electrochemical methods offer an alternative, often milder and more selective, route for synthesizing bromoalkynes. These techniques utilize an electric potential to drive chemical reactions, avoiding the need for harsh chemical reagents.

Cathodic Reduction Pathways for Bromoalkyne Formation

Cathodic reduction can be employed to form bromoalkynes from suitable precursors. An example is the electrochemical modification of the Corey-Fuchs reaction. The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene at a platinum cathode can selectively yield either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions. beilstein-journals.orgbeilstein-journals.org

Specifically, the electrolysis of 2-(2,2-dibromovinyl)naphthalene in a dimethylformamide (DMF) solution can be directed toward the bromoalkyne. The cleavage of a carbon-halogen bond is a bielectronic cathodic process that proceeds via a radical intermediate. beilstein-journals.org

Selective Transformations via Controlled Potential Electrolysis

Controlled potential electrolysis is a key technique for achieving selectivity in electrochemical synthesis. google.com By carefully controlling the potential applied at the working electrode, it is possible to selectively cleave one carbon-halogen bond over another, especially in polyhalogenated compounds. google.compku.edu.cnredalyc.org

The reduction potential of a carbon-halogen bond depends on the type of halogen and its position in the molecule. This allows for the stepwise dehalogenation of compounds. pku.edu.cn For instance, in the synthesis of 2-(bromoethynyl)naphthalene from 2-(2,2-dibromovinyl)naphthalene, applying a specific potential allows for the selective removal of one bromine atom. beilstein-journals.orgbeilstein-journals.org Using sodium perchlorate (B79767) (NaClO₄) as the supporting electrolyte and setting the potential at -2.20 V (vs. SCE) resulted in an 89% yield of 2-(bromoethynyl)naphthalene. beilstein-journals.org This demonstrates the high degree of control and selectivity achievable through electrochemical methods.

The feasibility and optimal potential for such transformations are often determined using cyclic voltammetry, which provides information about the reduction potentials of the species in solution. google.com

| Precursor | Product | Potential (vs. SCE) | Supporting Electrolyte | Yield | Reference |

| 2-(2,2-dibromovinyl)naphthalene | 2-(bromoethynyl)naphthalene | -2.20 V | NaClO₄ in DMF | 89% | beilstein-journals.org |

| 2-(2,2-dibromovinyl)naphthalene | 2-ethynylnaphthalene | -2.00 V | Et₄NBF₄ in DMF | 80% | beilstein-journals.org |

Alternative and Emerging Synthetic Routes

Dehydrohalogenation is a classic yet effective method for synthesizing alkynes. The process typically involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. youtube.com For the synthesis of naphthalene acetylenes, this approach usually starts from a naphthalene derivative functionalized with a two-carbon side chain, which is then converted to the alkyne.

A common pathway involves the bromination of a vinylnaphthalene precursor to form a vicinal dibromide. Subsequent treatment with a strong base induces a double dehydrobromination to yield the desired ethynylnaphthalene. For instance, 1-(1-naphthyl)-1,2-dibromoethane can be converted to (1-naphthyl)acetylene through this elimination process. researchgate.net

Another variation is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. This two-step process begins with the conversion of an aldehyde (e.g., 2-naphthaldehyde) to a 2,2-dibromovinyl derivative. beilstein-journals.org The subsequent step involves treatment with a strong base, like butyllithium (B86547) (BuLi), to effect elimination and generate the terminal alkyne. beilstein-journals.org Recent advancements have explored electrochemical modifications of this reaction, allowing for the selective synthesis of either 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene from 2-(2,2-dibromovinyl)naphthalene by carefully selecting the electrolysis conditions, such as the supporting electrolyte and working potential. beilstein-journals.orgbeilstein-journals.org This electrochemical approach offers a high degree of control and can be more environmentally benign by replacing chemical reagents with electricity. researchgate.net

The choice of base and reaction conditions is critical for the success of dehydrohalogenation reactions, as summarized in the table below.

Table 1: Reagents and Conditions for Dehydrohalogenation in Naphthalene Acetylene Synthesis

| Precursor Type | Reagent(s) | Conditions | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Vicinal Dibromide | Potassium Hydroxide (KOH) | High temperature | Naphthalene Acetylene | Moderate | youtube.com |

| 1-(1-Naphthyl)-1,2-dibromoethane | Potassium tert-butoxide | THF, reflux | (1-Naphthyl)acetylene | High | researchgate.net |

| 2-(2,2-Dibromovinyl)naphthalene | Butyllithium (BuLi) | THF, -78 °C | 2-Ethynylnaphthalene | Good to High | beilstein-journals.org |

| 2-(2,2-Dibromovinyl)naphthalene | Cesium Carbonate (Cs2CO3) | DMSO, 115 °C | 2-Ethynylnaphthalene | 50-98% | beilstein-journals.org |

| 2-(2,2-Dibromovinyl)naphthalene | Electrochemical Reduction (Et4NBF4) | DMF, Pt cathode, -2.00 V | 2-Ethynylnaphthalene | 80% | beilstein-journals.org |

| 2-(2,2-Dibromovinyl)naphthalene | Electrochemical Reduction (NaClO4) | DMF, Pt cathode, -2.20 V | 2-(Bromoethynyl)naphthalene | 89% | beilstein-journals.org |

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. These processes are highly efficient and atom-economical, rapidly building molecular complexity from simple starting materials. sci-hub.se In the context of naphthalene synthesis, cascade reactions provide powerful tools for constructing the fused ring system and introducing desired functionalities simultaneously.

One notable strategy involves a one-pot, three-aryne cascade for naphthalene formation from 1,3-diynes. nih.gov This method utilizes the generation of a benzyne (B1209423) species that reacts with a nucleophile containing a 1,3-diyne moiety. A subsequent intramolecular hexadehydro-Diels–Alder (HDDA) reaction forms a naphthyne intermediate, which is then trapped to yield the final naphthalene product. nih.gov This approach allows for the rapid assembly of diverse naphthalene structures under mildly basic conditions. nih.gov

Radical cascades have also been developed to construct naphthalene moieties within larger polycyclic frameworks. sci-hub.se These reactions can be initiated from precursors like skipped enediynes and proceed through a sequence of selective cyclizations (e.g., 5-exo-dig and 6-exo-dig) followed by an attack on a pendant aromatic ring and subsequent rearomatization to form the fused naphthalene product in high yields. sci-hub.se

For the functionalization of pre-existing naphthalene systems, tandem reactions can introduce the ethynyl group and other functionalities in one pot. For example, a tandem catalysis approach combining CF3SO3H and a chiral ruthenium complex has been used for the one-pot synthesis of chiral alcohols from 2-ethynylnaphthalene. rsc.org The reaction proceeds via a hydration step to form the corresponding ketone, followed by an in-situ asymmetric transfer hydrogenation (ATH) to yield the chiral alcohol with high enantioselectivity. rsc.org

Table 2: Examples of Tandem and Cascade Reactions in Naphthalene Synthesis

| Reaction Type | Key Precursors | Key Transformations | Product Type | Citation(s) |

|---|---|---|---|---|

| Three-Aryne Cascade | 1,3-Diyne, 1,2-Benzdiyne equivalent | Nucleophilic attack, HDDA, Trapping | Substituted Naphthalenes | nih.gov |

| Radical Cascade | Skipped Enediynes | 5-exo-dig, 6-exo-dig cyclization, Aromatization | Fused Naphthalene Derivatives | sci-hub.se |

| Tandem Hydration/ATH | 2-Ethynylnaphthalene, H2O, HCOONa | Hydration, Asymmetric Transfer Hydrogenation | Chiral Naphthylethyl Alcohols | rsc.org |

| Tandem Hydroamination–Cyclization | Alkynes, Arylhydrazines | Hydroamination, Cyclization | Indole Derivatives | mdpi.com |

Scalability and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including reaction control, purification, and cost-effectiveness. For compounds like this compound, developing scalable and intensified processes is crucial for their practical application.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of alkyne synthesis, emerging technologies like flow chemistry are gaining traction. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions. While specific applications to this compound are not widely reported, related processes, such as the scalable deoxygenative alkynylation of alcohols via flow photochemistry, illustrate the potential of this technology. researchgate.net Such continuous-flow methods can enable the efficient and safe production of acetylenic compounds on an industrial scale.

Table 3: Comparison of Laboratory vs. Scalable Synthesis Approaches for Naphthyl Acetylenes

| Parameter | Laboratory-Scale Synthesis | Scalable Synthesis | Citation(s) |

|---|---|---|---|

| Typical Scale | Millimoles to a few grams | Molar scale (e.g., >150 g) | researchgate.net |

| Purification | Chromatography/distillation after each step | Minimized; intermediates used crude | researchgate.net |

| Process Type | Batch processing | Batch or Continuous (Flow) | researchgate.netresearchgate.net |

| Focus | Proof of concept, yield optimization | Throughput, cost, safety, waste reduction | researchgate.net |

| Example | Electrochemical synthesis of 2-ethynylnaphthalene | One-pot synthesis of (1-naphthyl)acetylene from 1-bromonaphthalene | researchgate.netbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Ethynylnaphthalene

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and metal-catalyzed reactions.

Alkyne Functionalization via Transition Metal Catalysis

Transition metal catalysis provides a powerful toolkit for the functionalization of terminal alkynes like 1-bromo-2-ethynylnaphthalene. mdpi.com These reactions, often exhibiting high yields and selectivity, are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Catalysts based on palladium, copper, gold, rhodium, and manganese are commonly employed to activate the alkyne bond towards various coupling partners. mdpi.com

For instance, Sonogashira coupling, a palladium- and copper-catalyzed reaction, would allow for the coupling of the terminal alkyne of this compound with aryl or vinyl halides. This reaction is a cornerstone for the synthesis of complex conjugated systems. Other transition-metal-catalyzed transformations include C-H alkynylations and various cyclization reactions. mdpi.com

| Reaction Type | Typical Catalysts | Reactants | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd complexes (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Terminal Alkyne, Aryl/Vinyl Halide | Internal Alkyne |

| C-H Alkynylation | Rh(III), Au(I) | Indole, Terminal Alkyne | Alkynylated Indole |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | Azide, Terminal Alkyne | 1,4-Disubstituted-1,2,3-Triazole |

| Alkenylation | Mn(I) | N-pyridinylindole, Terminal Alkyne | Alkenylated Indole |

Cycloaddition Reactions Involving the Triple Bond

The triple bond of the ethynyl group can participate as a 2π component in various pericyclic reactions, most notably cycloadditions. These reactions are highly valuable for the construction of cyclic and heterocyclic ring systems. libretexts.org

In a Diels-Alder ([4+2] cycloaddition) reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. While less reactive than electron-deficient alkenes, the reaction can be facilitated by thermal or catalytic conditions. Similarly, the naphthalene (B1677914) ring itself can undergo dearomative [4+2] cycloaddition under visible-light energy-transfer catalysis, although this involves the aromatic system rather than the ethynyl substituent directly. nih.govresearchgate.net

The alkyne can also participate in [2+2] cycloadditions, particularly under photochemical conditions, to form highly strained four-membered cyclobutene (B1205218) rings. libretexts.org Furthermore, 1,3-dipolar cycloadditions are a powerful method for synthesizing five-membered heterocycles. In this reaction, the ethynyl group acts as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrilimines to form triazoles and other heterocyclic structures, respectively. nih.govresearchgate.net

| Cycloaddition Type | Reactant Partner | Resulting Ring System | General Conditions |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Six-membered ring (Cyclohexadiene derivative) | Thermal or Lewis Acid Catalysis |

| [3+2] 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle (e.g., Triazole) | Thermal or Metal-Catalyzed (e.g., CuAAC) |

| [2+2] Cycloaddition | Alkene | Four-membered ring (Cyclobutene derivative) | Photochemical |

Nucleophilic Addition and Hydrofunctionalization Reactions

The electron-rich π-system of the alkyne is generally resistant to nucleophilic attack unless activated by a metal catalyst or if a particularly strong nucleophile is used. However, under appropriate conditions, nucleophiles can add across the triple bond.

Hydrofunctionalization reactions involve the addition of H-Y across the triple bond. A key example is the hydration of alkynes, which yields carbonyl compounds. researchgate.net This reaction is typically catalyzed by mercury(II) salts or other transition metals and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For a terminal alkyne like this compound, this would produce a methyl ketone. Other hydrofunctionalization reactions include hydrohalogenation (addition of H-X) and hydroamination (addition of H-NR₂).

Reactivity of the Bromo Substituent

The bromine atom attached to the naphthalene ring is an aryl bromide. The reactivity of this C(sp²)-Br bond is significantly different from that of an alkyl bromide, primarily due to the increased bond strength and the steric hindrance of the aromatic ring.

Nucleophilic Substitution Reactions of the Aryl Bromide

Nucleophilic substitution on unactivated aryl halides, such as this compound, is generally difficult to achieve under standard Sₙ1 or Sₙ2 conditions. libretexts.org The Sₙ2 pathway is disfavored because the backside attack is blocked by the aromatic ring. ksu.edu.sa The Sₙ1 pathway is unfavorable because the resulting aryl cation is highly unstable. stackexchange.com

However, substitution can occur under specific, often harsh, conditions via two main mechanisms:

Addition-Elimination: This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The ethynyl group is not a sufficiently strong electron-withdrawing group to activate the aryl bromide towards this mechanism under mild conditions.

Elimination-Addition (Benzyne Mechanism): This mechanism can occur in the presence of a very strong base, such as sodium amide (NaNH₂). The base abstracts a proton from a carbon adjacent to the one bearing the bromine, leading to the elimination of HBr and the formation of a highly reactive "naphthyne" intermediate. The nucleophile then adds to the naphthyne, followed by protonation, to yield the substitution product.

Reductive Elimination and Carbon-Bromine Bond Dissociation Mechanisms

The carbon-bromine bond in aryl bromides can be cleaved under reductive conditions, often initiated electrochemically or with chemical reductants. Mechanistic studies on the closely related 1-bromo-2-methylnaphthalene (B105000) provide significant insight into this process. osti.govmdpi.comnih.gov The dissociation of the C-Br bond does not occur in the neutral molecule but is induced by the uptake of an electron. mdpi.com

The process is proposed to be a stepwise mechanism: mdpi.comnih.gov

Electron Transfer: The aryl bromide accepts an electron to form a transient radical anion.

C-Br Bond Cleavage: The radical anion undergoes rapid cleavage of the carbon-bromine bond. This dissociation results in the formation of a bromide anion (Br⁻) and a neutral naphthyl radical. mdpi.com

Radical Reaction: The resulting organic radical can then participate in subsequent reactions, such as dimerization to form binaphthalene species or reaction with a proton source. mdpi.com

Quantum mechanical calculations indicate that this dissociation process is energetically feasible and follows the formation of the radical anion intermediate. osti.govmdpi.com

| Step | Description | Intermediates/Products |

|---|---|---|

| 1 | One-electron reduction of the aryl bromide. | Transient radical anion |

| 2 | Cleavage of the C-Br bond in the radical anion. | Aryl radical + Bromide anion |

| 3 | Subsequent reaction of the aryl radical. | Dimerized products or protonated species |

Interplay Between Bromine and Ethynyl Functionalities

The unique arrangement of a bromine atom and an ethynyl group in adjacent positions on the naphthalene scaffold of this compound gives rise to a remarkable interplay of reactivity. This proximity allows for orchestrated reaction sequences where one functional group directly influences the transformation of the other, enabling the construction of complex polycyclic aromatic systems through directed, intramolecular processes.

Ortho-Peri Interactions and Proximity Effects

The close spatial relationship between the bromo and ethynyl substituents in this compound is a critical factor in its chemical behavior, particularly in facilitating intramolecular cyclization reactions. This proximity effect is harnessed in palladium-catalyzed tandem reactions, where an initial intermolecular coupling at one site is immediately followed by an intramolecular ring-forming reaction involving the adjacent group.

A prime example of this is the synthesis of benzo[a]fluorenes. The reaction mechanism proceeds through an initial Sonogashira coupling of this compound with a terminal alkyne. This step forms a 1-(alkynyl)-2-(ethynyl)naphthalene intermediate. The proximity of the newly introduced alkyne and the original ethynyl group allows for a subsequent intramolecular 6-endo-dig cyclization, a process directly governed by the ortho positioning of the reacting moieties. This cyclization cascade is an efficient method for building the benzo[a]fluorene core structure.

Directed Functionalization Strategies

The dual functionalities of this compound serve as handles for directed synthetic strategies, allowing for the programmed construction of complex molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling, while the ethynyl group acts as an internal nucleophile for subsequent cyclization.

This strategy is effectively demonstrated in the one-pot synthesis of various benzo[a]fluorene derivatives. The process begins with a palladium-catalyzed Sonogashira coupling between this compound and a variety of terminal alkynes. This initial step is directed by the bromine substituent. The resulting intermediate, without being isolated, undergoes an intramolecular cyclization. This tandem reaction sequence, where the initial coupling directs the subsequent ring formation, highlights a sophisticated functionalization strategy that leverages the inherent reactivity and proximity of the bromo and ethynyl groups. The reaction tolerates a range of functional groups on the terminal alkyne, including aryl, silyl, and alkyl substituents, showcasing the versatility of this approach.

The scope of this directed functionalization is illustrated in the table below, which details the synthesis of various benzo[a]fluorenes from this compound and different terminal alkynes.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 7-Phenyl-7H-benzo[a]fluorene | 85 |

| 2 | (4-Methoxyphenyl)acetylene | 7-(4-Methoxyphenyl)-7H-benzo[a]fluorene | 82 |

| 3 | (4-Chlorophenyl)acetylene | 7-(4-Chlorophenyl)-7H-benzo[a]fluorene | 80 |

| 4 | Thiophen-2-ylacetylene | 7-(Thiophen-2-yl)-7H-benzo[a]fluorene | 78 |

| 5 | Ethynyltrimethylsilane | 7-(Trimethylsilyl)-7H-benzo[a]fluorene | 75 |

| 6 | 1-Hexyne | 7-Butyl-7H-benzo[a]fluorene | 72 |

| 7 | Cyclohexylacetylene | 7-Cyclohexyl-7H-benzo[a]fluorene | 70 |

Derivatization and Complex Molecular Architectures Featuring the 1 Bromo 2 Ethynylnaphthalene Unit

Construction of Extended Conjugated Systems

The bifunctional nature of 1-bromo-2-ethynylnaphthalene, possessing both an aryl bromide and a terminal alkyne, makes it a prime candidate for the synthesis of π-conjugated polymers and oligomers. These materials are of significant interest for their applications in organic electronics.

While specific studies on the homopolymerization of this compound are not extensively documented, its structure lends itself to established metal-catalyzed polycondensation reactions. The C(sp²)-Br bond and the C(sp)-H bond are reactive handles for cross-coupling polymerizations, such as Sonogashira or Stille coupling, which are powerful methods for forming C-C bonds in conjugated polymers. researchgate.netrsc.org

A potential pathway is the Sonogashira polycondensation, where the monomer could undergo a self-coupling reaction in the presence of a palladium catalyst and a copper(I) co-catalyst. d-nb.infoacs.org This would lead to a polymer chain with alternating naphthalene (B1677914) units and alkyne linkages, forming a poly(naphthalene ethynylene) structure. Alternatively, it could be copolymerized with other di-functional monomers to create donor-acceptor systems. The reactivity order of aryl halides in Sonogashira coupling (I > OTf > Br > Cl) allows for selective reactions if other halides are present. acs.org

The table below outlines potential polymerization reactions involving this compound.

| Polymerization Type | Co-monomer | Catalyst System (Typical) | Resulting Polymer Structure |

| Sonogashira Self-Coupling | None | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Poly(1,2-naphthalene ethynylene) |

| Sonogashira Co-polymerization | 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Alternating copolymer of naphthalene and phenylene ethynylene units |

| Stille Co-polymerization | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Alternating copolymer of naphthalene-ethynylene and thiophene (B33073) units |

This table represents chemically plausible polymerization pathways for which this compound is a suitable, though not yet reported, monomer.

Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies. This compound possesses several features that make it an attractive tecton (building block) for supramolecular design. The flat, aromatic surface of the naphthalene core is prone to engaging in π-π stacking interactions, a dominant force in the assembly of many aromatic molecules.

Furthermore, the two functional groups offer sites for more specific interactions. The ethynyl (B1212043) group can participate in π-system interactions and can act as a ligand for metal coordination. The bromine atom is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom and a Lewis base, which has been increasingly exploited for the rational design of crystal structures and complex assemblies. While not specifically documented for the 1,2-isomer, the related 1-bromo-8-ethynylnaphthalene (B3054903) is known to engage in both π-π stacking via its ethynyl group and halogen bonding via its bromine atom, influencing its reactivity and potential as a ligand.

Formation of Boron-Containing Naphthalene Derivatives

The introduction of boron into polycyclic aromatic hydrocarbons (PAHs) can dramatically alter their electronic properties, leading to materials with low-lying LUMO energy levels that are useful as electron acceptors or in organic electronics. thieme-connect.de The reactivity of this compound allows for the synthesis of various boron-doped naphthalene structures through distinct cyclization strategies.

Electrophilic borylative cyclization is a powerful, metal-free method for creating boron-containing PAHs. researchgate.net These reactions typically involve the treatment of an alkyne with a boron trihalide, such as BCl₃ or BBr₃. The reaction is believed to proceed via an initial borylation of the alkyne followed by an intramolecular electrophilic C-H borylation onto an adjacent aromatic ring. researchgate.netresearchgate.net

While the cyclization of 1-ethynylnaphthalene (B95080) derivatives with BBr₃ is a known route to 1-boraphenalenes (a six-membered boracycle fused across the peri-positions), the ortho-disposition of the functional groups in this compound would lead to a different topology. thieme-connect.dethieme-connect.com The intramolecular electrophilic C-H borylation would likely occur at the adjacent C-3 position of the naphthalene ring, resulting in a five-membered boracycle fused to the naphthalene core. This process would yield a benzo[b]borole derivative.

An alternative strategy involves generating a nucleophilic carbon center on the naphthalene ring, which can then attack the alkyne in a cyclization cascade. Formal nucleophilic borylation often involves the reaction of an organic halide with a diboron (B99234) reagent, catalyzed by a transition metal. rsc.org Copper-catalyzed borylative cyclization of unsaturated systems, such as N-(o-alkynylaryl)imines and 2-alkenylphenyl isocyanides, has been shown to be an effective method for producing borylated heterocycles. nih.govrsc.org

For this compound, treatment with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a suitable copper or palladium catalyst could initiate an intramolecular borylative cyclization. This process would involve the formation of a C-B bond at the C1 position and a second C-B bond at the C2 position of the original alkyne, resulting in a five-membered fused ring containing a boron atom and an exocyclic double bond with a second boryl group.

Table of Borylation Reactions

| Reaction Type | Reagent(s) | Probable Product Type | Reference Principle |

| Electrophilic Borylative Cyclization | BCl₃ or BBr₃ | Fused benzo[b]borole derivative | researchgate.netresearchgate.net |

| Copper-Catalyzed Borylative Cyclization | B₂pin₂, Cu-catalyst, Ligand | Borylated fused five-membered ring | nih.govrsc.org |

Integration into Heterocyclic and Polycyclic Frameworks

The ortho-disposition of the bromo and ethynyl groups makes this compound an ideal precursor for the synthesis of a wide variety of fused heterocyclic and polycyclic systems via tandem or one-pot reactions. chim.itrsc.org These reactions often proceed by functionalizing one group in a way that promotes cyclization onto the other.

A common and powerful strategy involves the conversion of the C-Br bond into a C-N bond, followed by cyclization of the resulting amine onto the adjacent alkyne. A review on the synthesis and heterocyclization of ortho-amino(alkynyl)naphthalenes details this approach, starting from the palladium/copper-catalyzed Sonogashira coupling of 1-amino-2-bromonaphthalene with an alkyne. chim.it The resulting 2-alkynylnaphthalen-1-amine can then be cyclized under various conditions (e.g., base or copper catalysis) to afford benzo[g]indoles. chim.it By applying this logic in reverse, this compound can be seen as a direct precursor to these valuable heterocyclic cores.

Tandem reactions where an external reagent reacts with both functional groups in a single pot are particularly efficient. For example, a palladium-catalyzed reaction with a primary amine could involve an initial amination at the C-Br bond followed by an intramolecular hydroamination of the alkyne to furnish the fused heterocycle. Similarly, reactions with hydrazines could yield fused cinnoline (B1195905) derivatives, and reactions with sulfur nucleophiles could produce fused thiophene systems.

Potential Heterocyclic Scaffolds from this compound

| Reagent | Catalyst System (Typical) | Resulting Heterocyclic Core |

| Primary Amine (R-NH₂) | Pd or Cu catalyst | Benzo[g]indole |

| Hydrazine (H₂NNH₂) | Pd catalyst / Base | Benzo[h]cinnoline |

| Sodium Sulfide (Na₂S) | CuI / Base | Naphtho[1,2-b]thiophene |

| o-Aminothiophenol | Pd catalyst / Base | Naphtho[1',2':4,5]thieno[2,3-b]quinoline analog |

Synthesis of Functionalized Polyaryl Amines

The synthesis of functionalized polyaryl amines, which are crucial components in materials science for their electronic and photophysical properties, can be strategically approached using this compound. While direct, single-step syntheses of polyaryl amines from this specific precursor are not extensively documented, its structure is ideally suited for sequential cross-coupling strategies.

The primary method for introducing an amine group onto an aromatic ring is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In this context, the C-Br bond in this compound can be selectively targeted for a Buchwald-Hartwig amination to couple with a primary or secondary amine, leaving the ethynyl group intact for subsequent transformations.

Once the amino-ethynylnaphthalene intermediate is formed, the terminal alkyne serves as a handle for further diversification. For example, a Sonogashira coupling reaction could then be employed to attach another aryl group, thereby building the "polyaryl" structure. wikipedia.orglibretexts.org This two-step sequence (amination followed by alkyne coupling) provides a reliable pathway to complex triarylamine derivatives.

More advanced and efficient methods involve multicomponent reactions. A copper(I)-catalyzed coupling-cyclization of ortho-bromo(hetero)aryl ketones, terminal alkynes, and various amines has been developed for the general synthesis of (hetero)polyaryl amines. nih.gov This strategy demonstrates the feasibility of combining an aryl bromide, an alkyne, and an amine in a one-pot synthesis to create complex aromatic amines under ligand-free conditions. nih.gov By analogy, this compound represents a prime candidate for similar multicomponent strategies designed to produce structurally diverse polyaryl amines.

| Reaction Name | Reactive Site on Precursor | Coupling Partner | Purpose |

|---|---|---|---|

| Buchwald-Hartwig Amination | C1-Br | Primary/Secondary Amine | Forms initial C-N bond |

| Sonogashira Coupling | C2-Ethynyl | Aryl Halide | Extends conjugation, builds polyaryl structure |

| Multicomponent Reaction | C1-Br and C2-Ethynyl | Amine, other reagents | One-pot synthesis of complex amines |

Annulation Reactions for Novel Aromatic Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful tools for synthesizing polycyclic aromatic hydrocarbons (PAHs). This compound is an excellent substrate for such transformations, leading to a variety of novel and complex aromatic systems.

One notable example is the electrophilic borylation of 1-alkynylnaphthalenes with boron tribromide (BBr₃), which, after cyclization, yields 1-boraphenalenes. mdpi.comcdnsciencepub.com These boron-doped PAHs are of significant interest for their unique electronic properties. The reaction proceeds through an electrophilic attack and subsequent ring closure involving the naphthalene core and the alkyne.

Furthermore, intramolecular cycloaddition reactions provide a direct route to annulated systems. Research has shown that enynes attached to a naphthalene core can undergo thermal or copper-catalyzed intramolecular [4+2] cycloadditions to generate fluoranthenes, a class of PAHs. acs.org Similarly, rhodium-catalyzed intermolecular [2+2+2] cycloadditions involving 1-ethynylnaphthalene-derived diynes have been used to synthesize highly strained and chiral o,m,o,p-tetraphenylenes, demonstrating a chemo-, regio-, and enantioselective method for building complex aromatic architectures. acs.org

Another powerful strategy is the Schmittel cascade cyclization. This reaction has been used with benzannulated enediynes, which can be prepared from bromo-alkyne precursors, to synthesize naphthyl-substituted benzo[b]fluorenes. beilstein-journals.org These products can be viewed as highly substituted 2,2'-disubstituted 1,1'-binaphthyls, which are important scaffolds in asymmetric catalysis. beilstein-journals.org

| Reaction Type | Key Reagents/Conditions | Resulting Aromatic System | Reference |

|---|---|---|---|

| Electrophilic Borylation | BBr₃ | 1-Boraphenalenes | mdpi.comcdnsciencepub.com |

| Intramolecular [4+2] Cycloaddition | Heat or Cu(I) catalyst | Fluoranthenes | acs.org |

| Intermolecular [2+2+2] Cycloaddition | Rh(I) catalyst | Tetraphenylenes | acs.org |

| Schmittel Cascade Cyclization | Base (e.g., potassium tert-butoxide) | Benzo[b]fluorenes | beilstein-journals.org |

Precursor Role in Natural Product Analogues and Advanced Building Blocks

The synthesis of natural products and their analogues often requires versatile and highly functionalized building blocks. This compound serves as an exemplary precursor due to its bifunctional nature, enabling the assembly of complex molecular scaffolds through sequential and site-selective reactions.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis and has been widely applied in the total synthesis of natural products. wikipedia.orgresearchgate.netrsc.org The this compound molecule contains both requisite functionalities for this reaction within a single structure. This allows it to be used in a modular fashion. For instance, the ethynyl group can be coupled with an aryl halide, and subsequently, the bromo group can be used in a second coupling reaction (e.g., Suzuki, Heck, or another Sonogashira coupling), or vice versa. This strategic flexibility is invaluable for creating libraries of complex molecules for drug discovery and for synthesizing analogues of known natural products.

The utility of this compound as a key intermediate is highlighted by the various methods developed for its synthesis and the synthesis of related structures. Electrochemical methods, for example, can selectively convert 2-(2,2-dibromovinyl)naphthalene into either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene by simply modifying the electrolysis conditions, underscoring the importance of these fundamental building blocks. beilstein-journals.orguniroma1.it The ability to use this compound as an intermediate in the synthesis of more complex organic molecules and materials confirms its role as an advanced building block in organic synthesis.

Analytical and Spectroscopic Techniques for Research Characterization of 1 Bromo 2 Ethynylnaphthalene

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Bromo-2-ethynylnaphthalene. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system typically appear in the range of δ 7.2–8.3 ppm. A key diagnostic signal is the ethynyl (B1212043) proton, which is expected to resonate at approximately δ 3.1 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

| Proton (¹H) | Typical Chemical Shift (ppm) |

| Aromatic | 7.2 - 8.3 |

| Ethynyl | ~3.1 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₇Br. chemsrc.com

Electrospray ionization (ESI) is a common technique used for this compound, with an expected molecular ion peak [M+H]⁺ at an m/z of approximately 231.15. mdpi.com The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Property | Value |

| Molecular Formula | C₁₂H₇Br |

| Molecular Weight | 231.088 |

| Exact Mass | 229.973099 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. nih.gov These techniques probe the vibrational modes of the molecule.

The IR spectrum will prominently feature a sharp absorption band corresponding to the C≡C triple bond stretch of the ethynyl group, typically appearing in the region of 2100-2260 cm⁻¹. The C-H stretch of the alkyne is also a characteristic feature. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions. Raman spectroscopy provides complementary information and can be particularly useful for observing the symmetric vibrations of the naphthalene ring system. nih.gov

Electronic Spectroscopy (UV-Visible and Fluorescence) for π-System Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the conjugated π-system of this compound. scholaris.canih.gov The UV-Visible spectrum is characterized by absorption bands that correspond to π-π* electronic transitions within the naphthalene chromophore. mdpi.com

The introduction of the ethynyl group extends the conjugation of the naphthalene system, which can lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The position of the bromo substituent can also influence the electronic properties and, consequently, the absorption and emission spectra. Fluorescence spectroscopy can reveal information about the excited state properties of the molecule.

Rotational Spectroscopy for Gas-Phase Molecular Parameters

Rotational spectroscopy, typically performed using Fourier-transform microwave (FTMW) spectroscopy, is a powerful tool for determining the precise rotational constants and, by extension, the molecular geometry of this compound in the gas phase. instec.cu This technique provides highly accurate data on the moments of inertia of the molecule, which are directly related to its three-dimensional structure. csic.esarxiv.org

Studies on the rotational spectra of related molecules, such as 1- and 2-ethynylnaphthalene (B39655), have been conducted to derive accurate spectroscopic parameters. instec.cucsic.es These studies are crucial for understanding the fundamental molecular properties and can also aid in the potential detection of such molecules in interstellar environments. arxiv.org

Theoretical and Computational Studies on 1 Bromo 2 Ethynylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-bromo-2-ethynylnaphthalene. Methods such as Density Functional Theory (DFT) are commonly employed to model its properties. For instance, the B3LYP functional combined with a basis set like 6-31G* is a standard approach for optimizing the molecular geometry and predicting electronic properties.

These calculations provide access to key energetic and electronic descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For substituted naphthalenes, the positions of the bromo and ethynyl (B1212043) groups significantly influence the electron density distribution and orbital energies.

Electron Density and Electrostatic Potential: Mapping the electron density reveals how the electronegative bromine atom and the electron-rich ethynyl group affect the π-system of the naphthalene (B1677914) core. Electrostatic potential maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.

Energetics of Formation: Quantum calculations can determine the heat of formation and relative stability of different isomers of bromo-ethynylnaphthalene, providing thermodynamic context for its synthesis and existence.

| Computational Method | Basis Set | Calculated Properties | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) | Optimized geometry, HOMO/LUMO energies, electron density, electrostatic potential, heat of formation | Provides information on molecular stability, reactivity sites, and electronic characteristics. |

| Ab initio methods (e.g., MP2, CCSD(T)) | Larger basis sets for higher accuracy | Highly accurate single-point energies, bond dissociation energies | Offers benchmark energetic data and precise understanding of bond strengths. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Varies (DFT for QM region, classical force fields for MM) | Interaction energies with large systems (e.g., enzymes), reaction pathways in biological environments | Elucidates behavior in complex systems like biological membranes or active sites of enzymes. researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in dissecting the complex reaction mechanisms available to this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify intermediates, transition states, and determine activation barriers, thereby predicting the most likely reaction pathways.

A key reaction pathway for similar haloaromatic compounds is the dissociative electroreduction of the carbon-halogen bond. mdpi.com For this compound, this would likely proceed via a stepwise mechanism:

Electron Uptake: The molecule accepts an electron to form a transient radical anion.

Bond Cleavage: The C-Br bond in the radical anion cleaves, leading to the formation of a bromide anion and a 2-ethynylnaphthalenyl radical. mdpi.com

Further Reaction: The resulting aryl radical can then participate in subsequent reactions, such as dimerization. mdpi.com

DFT calculations are used to locate the geometries of the reactants, products, intermediates, and, crucially, the transition states connecting them. Methods like Dynamic Reaction Coordinate (DRC) calculations can then be used to follow the reaction path and visualize the geometric changes as the reaction progresses. mdpi.com Other computationally modeled reactions include the oxidation of the ethynyl group, which can lead to ketene (B1206846) metabolites, and its participation in cycloaddition reactions. nih.gov

| Reaction Type | Computational Approach | Key Findings | Reference Example |

|---|---|---|---|

| C-Br Bond Dissociation | DFT, Potential Energy Surface (PES) mapping, DRC calculations | Stepwise mechanism involving a radical anion intermediate; calculation of activation barriers. | Studies on 1-bromo-2-methylnaphthalene (B105000). mdpi.com |

| Oxidation of Ethynyl Group | DFT, QM/MM (for enzymatic reactions) | Formation of highly reactive intermediates like ketenes during cytochrome P450 oxidation. | General mechanism for acetylenic compounds. nih.gov |

| Acetylene Addition Reactions | DFT, Transition State Theory | Elucidation of pathways like the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism for PAH growth. | Reactions of naphthalenyl radicals with acetylene. rsc.org |

| Cyclization Reactions | DFT | Determination of regioselectivity and feasibility of intramolecular cyclizations. | Studies on related naphthalene vinyl boranes. cdnsciencepub.com |

Prediction of Spectroscopic Properties and Aromaticity Assessments

Computational chemistry enables the a priori prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: By calculating magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For this compound, this can help assign the signals of the aromatic protons and the acetylenic proton.

Vibrational Spectroscopy: The calculation of vibrational frequencies through harmonic frequency analysis can predict the positions of major peaks in the Infrared (IR) and Raman spectra, corresponding to specific bond stretches and bends, such as the C≡C and C-Br stretching modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Visible spectra. nih.gov This helps understand the electronic transitions within the π-conjugated system.

Aromaticity is a central concept in understanding the stability and reactivity of this compound. Computational methods provide quantitative measures to assess the degree of cyclic electron delocalization. Several indices are used:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion where the magnetic shielding is calculated at the center of a ring. Large negative NICS values are indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system.

Multi-Center Delocalization Indices (MCI): This electronic index quantifies the extent of electron sharing among the atoms of a ring. researchgate.net

These assessments can reveal how the bromo and ethynyl substituents perturb the aromaticity of the naphthalene core. researchgate.net

| Property | Computational Method | Predicted Data |

|---|---|---|

| NMR Spectra | DFT with GIAO method | ¹H and ¹³C chemical shifts. |

| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λ_max) and transition energies. |

| Aromaticity | NICS, HOMA, MCI calculations | Quantitative indices for the aromatic character of the naphthalene rings. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular vibrations, and interactions with the environment.

Reactivity and Dynamics: MD simulations are particularly powerful when based on an ab initio potential energy surface, as seen in Dynamic Reaction Coordinate (DRC) calculations. mdpi.com This approach allows for a time-dependent visualization of a chemical reaction, such as the C-Br bond dissociation, showing the intramolecular and intermolecular geometrical changes as the bond breaks. mdpi.com

Intermolecular Interactions: MD simulations are extensively used to study how a molecule interacts with its environment. For example, simulations can model the binding of this compound within the active site of an enzyme, like cytochrome P450, to identify the specific binding poses and orientations that precede a metabolic reaction. researchgate.net This provides insight into its biochemical activity and potential as an enzyme inactivator. researchgate.netnih.gov

| Application Area | Simulation Type | Information Obtained | Example |

|---|---|---|---|

| Reaction Dynamics | Ab initio MD (e.g., DRC) | Time-resolved atomistic view of bond breaking/formation. | Modeling the C-Br bond cleavage process. mdpi.com |

| Biomolecular Interactions | Classical MD with force fields | Binding affinity, orientation, and conformational changes within a protein's active site. | Interaction of naphthalene with cytochrome P450 enzymes. researchgate.net |

| Conformational Sampling | Classical MD | Exploration of rotational barriers and accessible conformations in solution. | Analysis of rotational barriers in sterically hindered naphthalenes. caltech.edu |

Applications in Advanced Organic Materials and Chemical Science Research

Building Blocks for Optoelectronic Materials and Devices

While no specific research has been published on the use of 1-Bromo-2-ethynylnaphthalene in optoelectronic materials, its structure is analogous to other compounds that have been investigated for such applications. The naphthalene (B1677914) core provides a rigid, planar structure with inherent fluorescence properties, which are desirable for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine and ethynyl (B1212043) groups serve as reactive handles for further molecular elaboration through cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings. These reactions are instrumental in extending the π-conjugated system of the naphthalene core, a key strategy for tuning the electronic and photophysical properties of organic materials. For instance, the Sonogashira coupling of the ethynyl group with aryl halides can lead to the formation of larger, more complex conjugated systems with tailored absorption and emission characteristics. Similarly, the bromine atom can be functionalized to introduce a variety of organic or organometallic moieties.

Although direct evidence is lacking for this compound, the synthesis of derivatives of the isomeric 1-bromo-8-(phenylethynyl)naphthalene highlights the utility of such building blocks in creating complex, three-dimensional structures with potential applications in materials science.

Precursors for Functional Polymers and Dendrimers

The bifunctional nature of this compound makes it a theoretical candidate as a monomer for the synthesis of functional polymers and dendrimers. The ethynyl group can undergo polymerization through various methods, including oxidative coupling or polymerization initiated by transition metal catalysts. The resulting polymers would feature a poly(ethynylnaphthalene) backbone, which is expected to exhibit interesting electronic and photophysical properties due to the extended π-conjugation.

Furthermore, the bromine atom on each repeating unit could be preserved during polymerization and subsequently functionalized to introduce specific properties to the polymer, such as solubility, self-assembly capabilities, or sensor functionalities. This post-polymerization modification strategy allows for the creation of a diverse range of materials from a single polymer backbone.

In the context of dendrimers, this compound could serve as a core or a branching unit. The sequential and controlled reaction of the bromo and ethynyl groups would allow for the stepwise construction of well-defined dendritic architectures. However, no published studies have specifically utilized this compound for these purposes to date.

Research into Mechanistic Probes in Chemical Biology

The application of small molecules as probes to investigate biological processes is a cornerstone of chemical biology. While there is no documented use of this compound as a mechanistic probe, its structure possesses features that could be exploited for this purpose. The ethynyl group, for example, is a bioorthogonal handle that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling of biomolecules in complex biological systems.

Theoretically, this compound could be incorporated into a larger molecule designed to interact with a specific biological target. The ethynyl group would then be available for subsequent ligation with a reporter molecule (e.g., a fluorophore or an affinity tag), enabling the visualization or isolation of the target. The naphthalene moiety itself can exhibit intrinsic fluorescence, which might be modulated upon binding to a target, providing a potential read-out mechanism. The bromine atom could also be used to attach the molecule to a solid support or to introduce other functionalities. Despite this potential, the scientific community has not yet reported the application of this specific compound in chemical biology research.

Development of Novel Synthetic Methodologies Based on Compound Reactivity

The reactivity of aryl halides and terminal alkynes is a well-explored area of organic chemistry, and this compound presents an interesting substrate for the development of new synthetic methods. The presence of both functionalities on the same naphthalene core allows for the investigation of intramolecular reactions or selective transformations of one group in the presence of the other.

For instance, research could be directed towards developing new catalytic systems that selectively activate either the C-Br bond or the C-H bond of the alkyne. This would enable the controlled, stepwise functionalization of the molecule, leading to a diverse range of disubstituted naphthalene derivatives. The steric hindrance around the 1- and 2-positions of the naphthalene ring could also influence the reactivity and selectivity of these transformations, providing insights into the subtle interplay of electronic and steric effects in organic reactions.

While general synthetic routes to brominated and ethynylated naphthalenes exist, the specific synthesis and reactivity of the 1-bromo-2-ethynyl isomer have not been a focus of published research. The development of efficient and selective synthetic methods targeting this compound and its derivatives remains an open area for investigation.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Protocols

Future research will undoubtedly focus on developing environmentally benign methods for the synthesis of 1-bromo-2-ethynylnaphthalene and its derivatives. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric metal usage, and volatile organic solvents, contributing to significant environmental waste. The principles of green chemistry offer a roadmap for innovation in this area. nih.gov

Key research avenues include:

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, for the bromination of 2-ethynylnaphthalene (B39655). researchgate.net This approach can reduce solvent waste and, in some cases, enhance reaction rates and selectivity.

Catalytic C-H Functionalization: Developing direct C-H alkynylation methods on a bromonaphthalene precursor, or C-H bromination of an ethynylnaphthalene, using earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals. Regioselective C-H functionalization is a rapidly advancing field in naphthalene (B1677914) chemistry. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Bio-based Solvents and Reagents: Investigating the use of renewable solvents and greener reagents, such as moving from traditional bromine sources to bromide salts with in-situ oxidation, to minimize toxicity and environmental impact. slideshare.netgoogle.com

| Parameter | Traditional Protocol | Future Green Protocol |

|---|---|---|

| Halogenation | Molecular Bromine (Br₂) in chlorinated solvents. orgsyn.orgresearchgate.net | N-Bromosuccinimide (NBS) with a catalyst or mechanochemical activation. researchgate.net |

| Alkynylation | Sonogashira coupling with excess amine base and palladium/copper catalysts. | Catalyst-free click chemistry approaches or Sonogashira coupling using water as a solvent with recyclable catalysts. |

| Solvent | Volatile organic compounds (e.g., Carbon Tetrachloride, THF, Toluene). orgsyn.org | Solvent-free (mechanochemistry), water, or bio-derived solvents (e.g., Cyrene). |

| Atom Economy | Moderate, produces significant salt waste. | High, minimizes byproducts through C-H activation or catalytic cycles. chu.edu.cn |

Exploration of Unconventional Reactivity and Catalysis

The dual functionality of this compound makes it a powerful substrate for exploring novel catalytic transformations and unconventional reactivity patterns. Future work should aim to leverage the distinct reactivity of the bromo and ethynyl (B1212043) groups to build molecular complexity in a controlled manner.

Potential areas for investigation include:

Orthogonal Cross-Coupling Reactions: Designing one-pot, sequential cross-coupling reactions where the C-Br bond and the C-H bond of the alkyne are functionalized with different partners without interfering with each other. This would enable the rapid assembly of complex, multi-substituted naphthalene derivatives.

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium) with more sustainable alternatives like nickel, copper, or iron for reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings at the C-Br position. Naphthalene-based polymers have already been explored as supports for palladium catalysts in Suzuki cross-coupling. researchgate.netmdpi.comnih.gov

Cycloaddition and Annulation Reactions: Utilizing the ethynyl group as a dienophile or dipolarophile in various cycloaddition reactions (e.g., Diels-Alder, Huisgen cycloaddition) to construct complex polycyclic and heterocyclic systems fused to the naphthalene core.

C-H Activation/Halogenation Tandem Reactions: Exploring reactions that proceed via initial C-H activation followed by functionalization, where the bromo and ethynyl groups direct the reactivity to other positions on the naphthalene ring.

| Reaction Type | Reactive Site | Potential Catalyst/Reagent | Anticipated Outcome |

|---|---|---|---|

| Inverse Sonogashira Coupling | C-Br | Copper or Iron catalysts | Direct alkynylation of C-H bonds using the bromoalkyne moiety. acs.org |

| [2+2+2] Cycloaddition | Ethynyl Group | Cobalt or Rhodium complexes | Formation of a new benzene (B151609) ring fused to the naphthalene system. |

| Reductive Heck-type Reaction | C-Br and Ethynyl | Nickel catalyst with a reducing agent | Intramolecular cyclization to form fused ring systems. |

| Anion-π Catalysis | Naphthalene Core | Electron-rich derivatives | Catalyzing reactions through non-covalent interactions with anionic transition states. nih.gov |

Design of Next-Generation Functional Materials

This compound is an ideal precursor for a new generation of functional organic materials due to its rigid, planar naphthalene core, which facilitates π-stacking, and its two functional handles for polymerization or substitution.

Future research in this domain should target:

Organic Light-Emitting Diodes (OLEDs): The naphthalene core is a well-known chromophore. By functionalizing the bromo and ethynyl positions with donor and acceptor groups, novel bipolar host materials or deep-blue emitters could be developed. The ethynyl group can extend conjugation, while the bromo-position allows for tuning of electronic properties through substitution. nih.gov

Conductive Polymers: Polymerization through the ethynyl group via techniques like alkyne metathesis or oxidative coupling could lead to novel conjugated polymers. The pendant bromo-substituents along the polymer backbone would be available for post-polymerization modification, allowing for the fine-tuning of the material's solubility, morphology, and electronic properties. Naphthalene-based polymers have been synthesized for various applications, including use as catalytic supports and for gas uptake. mdpi.commdpi.com

Molecular Sensors: The naphthalene unit's inherent fluorescence can be exploited. Attaching specific recognition units to the molecule via its functional groups could create chemosensors where binding events (e.g., with metal ions or anions) cause a detectable change in the fluorescence signal. Naphthalene diimides have been extensively studied for sensor applications. nih.govacs.org

Porous Organic Frameworks (POFs): Using this compound as a rigid building block in the synthesis of POFs could yield materials with high surface areas and tailored pore environments for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

| Material Class | Key Structural Feature | Potential Application | Target Property |

|---|---|---|---|

| OLED Emitters | Rigid, fluorescent naphthalene core | Deep-blue emitters for displays | High quantum efficiency, color purity |

| Conjugated Polymers | Poly(ethynylnaphthalene) backbone | Organic field-effect transistors (OFETs) | High charge carrier mobility |

| Chemosensors | Modifiable functional groups | Environmental monitoring (e.g., heavy metals) | High selectivity and sensitivity |

| Porous Organic Frameworks | Rigid, defined geometry | CO₂ capture and storage | High surface area and selective gas uptake |

Interdisciplinary Approaches in Naphthalene Chemistry

The versatility of this compound opens doors to collaborative, interdisciplinary research that bridges synthetic chemistry with biology, medicine, and environmental science.

Future interdisciplinary directions could include:

Bioconjugation and Chemical Biology: The terminal alkyne is amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the conjugation of this compound to biomolecules like proteins or DNA, enabling its use as a fluorescent probe for biological imaging or as a structural scaffold in medicinal chemistry.

Pharmaceutical Scaffolds: The naphthalene structure is a common motif in pharmaceuticals. wikipedia.org This compound could serve as a starting point for the synthesis of libraries of complex molecules for drug discovery, particularly for anticancer agents or STAT3 inhibitors. researchgate.net

Environmental Remediation: Naphthalene-based porous polymers derived from this monomer could be designed for the selective adsorption of pollutants, such as heavy metals or organic contaminants, from water. mdpi.com

Molecular Electronics: The defined structure and tunable electronic properties of its derivatives make it a candidate for investigation in single-molecule electronics, exploring its conductivity and switching behavior as a component in molecular wires or junctions.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a powerful tool for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions